

UK5099: A Technical Guide to its In Vitro and In Vivo Effects

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Compound of Interest

Compound Name: UK51656

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Abstract

UK5099, also known as PF-1005023, is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), a critical transporter linking glycolysis to mitochondrial metabolism.[1] By blocking the entry of pyruvate into the mitochondria, UK5099 induces a significant metabolic shift from oxidative phosphorylation (OXPHOS) towards aerobic glycolysis, a phenomenon famously known as the Warburg effect.[2][3] This targeted disruption of cellular metabolism has made UK5099 an invaluable tool in metabolic research and a potential therapeutic agent in various diseases, including cancer and metabolic disorders. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of UK5099, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols and visual representations of its impact on cellular pathways.

Mechanism of Action

UK5099 exerts its effects by directly inhibiting the mitochondrial pyruvate carrier (MPC), a heterodimeric protein complex composed of MPC1 and MPC2 subunits located on the inner mitochondrial membrane.[1] The primary function of the MPC is to transport pyruvate, the end-product of glycolysis, from the cytosol into the mitochondrial matrix.[1] Once inside the mitochondria, pyruvate is converted to acetyl-CoA, which fuels the tricarboxylic acid (TCA) cycle and subsequent ATP production through oxidative phosphorylation.[1] UK5099 competitively binds to the MPC, physically obstructing the transport of pyruvate and effectively

uncoupling glycolysis from mitochondrial respiration.[1] While initially thought to form a covalent bond, recent studies suggest a high-affinity, non-covalent interaction.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory potency and pharmacokinetic properties of UK5099.

Table 1: Inhibitory Potency of UK5099

| Parameter | Value | System |
|------------------|---------------|--|
| IC ₅₀ | 50 nM | Pyruvate-dependent O ₂ consumption (rat heart mitochondria)[1][4][5][6] |
| IC ₅₀ | 52.6 ± 8.3 nM | Pyruvate transport (human MPC1L/MPC2)[1] |
| K _i | 0.1–0.2 μM | Pyruvate transport (rat liver mitochondria)[1] |
| K _i | 49 μM | Pyruvate transport (trypanosomal plasma membrane)[1][5][7][8] |

Table 2: In Vivo Pharmacokinetics of UK5099 in Mice (20 mg/kg, Intraperitoneal)

| Parameter | Value | Unit |
|--------------------|-----------------|--|
| C _{max} | 82,500 ± 20,745 | ng·mL ⁻¹ [1][4] |
| T _{max} | 0.250 ± 0.000 | h[4] |
| AUC _{0–t} | 42,103 ± 12,072 | h·ng ⁻¹ ·mL ⁻¹ [4] |
| MRT _{0–t} | 0.857 ± 0.143 | h[1][4] |
| T _{1/2} | 13.358 ± 0.239 | h[4] |

In Vitro Effects

In vitro studies have extensively characterized the cellular consequences of MPC inhibition by UK5099.

Metabolic Reprogramming

Treatment of various cell lines with UK5099 leads to a pronounced metabolic shift:

- **Decreased Oxidative Phosphorylation:** UK5099 significantly reduces the oxygen consumption rate (OCR), ATP production, and mitochondrial membrane potential.[\[2\]](#)[\[9\]](#)
- **Enhanced Aerobic Glycolysis:** Cells compensate for the block in mitochondrial pyruvate utilization by upregulating glycolysis, leading to increased glucose consumption and lactate production.[\[2\]](#)[\[9\]](#)[\[10\]](#) This metabolic reprogramming is a hallmark of the Warburg effect observed in many cancer cells.[\[2\]](#)[\[3\]](#)

Effects on Cancer Cells

UK5099 has been shown to have diverse effects on cancer cells, including:

- **Inhibition of Proliferation and Cell Cycle Arrest:** In some cancer cell lines, such as the prostate cancer cell line LNCaP, UK5099 suppresses proliferation and induces cell cycle arrest at the G1/G0 phase.[\[3\]](#)[\[7\]](#)[\[9\]](#)
- **Induction of Stem-like Properties:** Paradoxically, the metabolic shift induced by UK5099 can also promote a cancer stem cell phenotype, characterized by an increased proportion of side population (SP) cells and elevated expression of stemness markers like Oct3/4 and Nanog.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[7\]](#)[\[9\]](#)
- **Increased Chemoresistance:** UK5099-treated cancer cells have demonstrated increased resistance to chemotherapeutic agents like cisplatin and docetaxel.[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- **Enhanced Cell Migration and Invasion:** Inhibition of MPC by UK5099 has been shown to increase the migratory and invasive capacity of esophageal squamous cancer cells.[\[10\]](#)

Effects on Immune Cells

Recent studies have explored the impact of UK5099 on immune cell function, revealing that while it can inhibit inflammatory cytokine production in macrophages, this effect may be independent of its action on the MPC at higher concentrations.[12][13] Some research also indicates that UK5099 can inhibit the activation of the NLRP3 inflammasome, again through an MPC-independent mechanism.[14]

Effects on Neuronal Cells

In primary cortical neurons, inhibition of the MPC with UK5099 has been shown to be protective against excitotoxic cell death.[15] This neuroprotective effect is attributed to a metabolic rewiring that increases the reliance on glutamate for energy production, thereby reducing the extracellular glutamate levels that mediate excitotoxicity.[15]

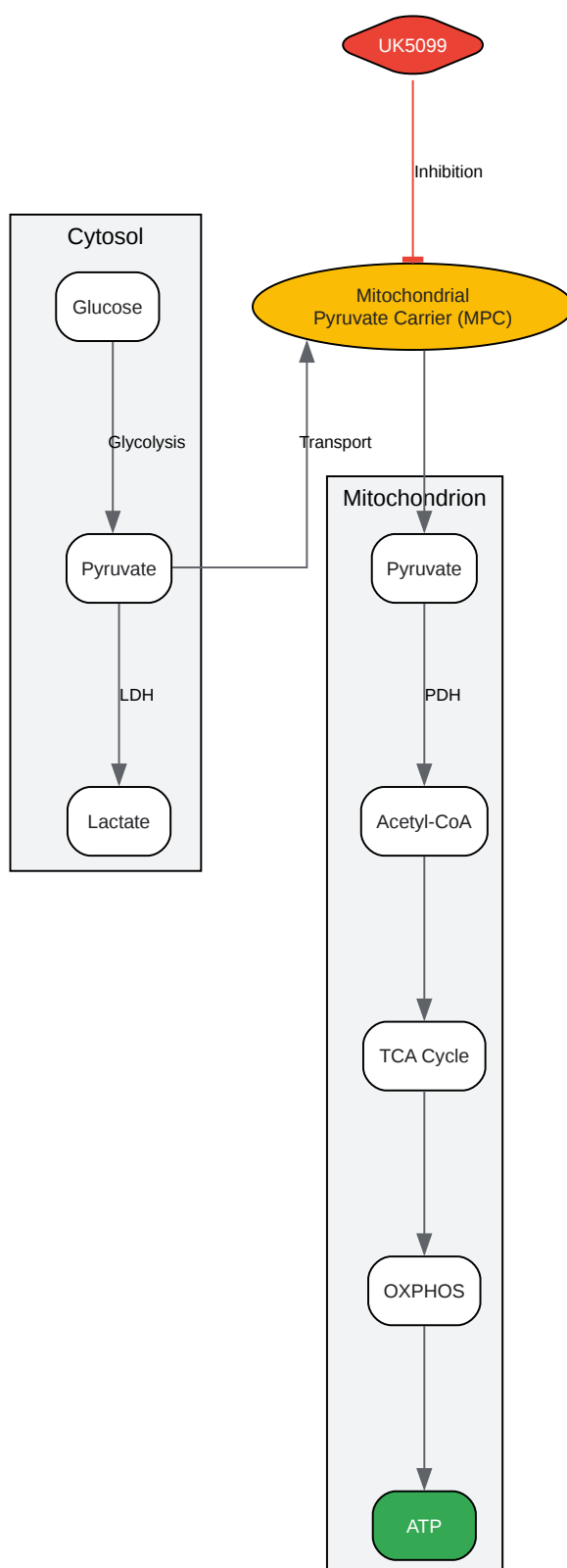
In Vivo Effects

In vivo studies using animal models have further elucidated the systemic effects of UK5099.

- **Impaired Glucose Tolerance:** Administration of UK5099 to mice leads to impaired glucose tolerance.[6]
- **Anticancer Activity:** In mouse xenograft models of prostate cancer, UK5099 has been shown to slow tumor growth.[7] Combination therapy of UK5099 with radiotherapy has also demonstrated a synergistic effect in reducing tumor size and prolonging survival in mice with subcutaneous prostate cancer.[16][17][18]
- **Anti-Toxoplasma gondii Activity:** UK5099 has shown potential as a treatment for Toxoplasma gondii infection.[4]

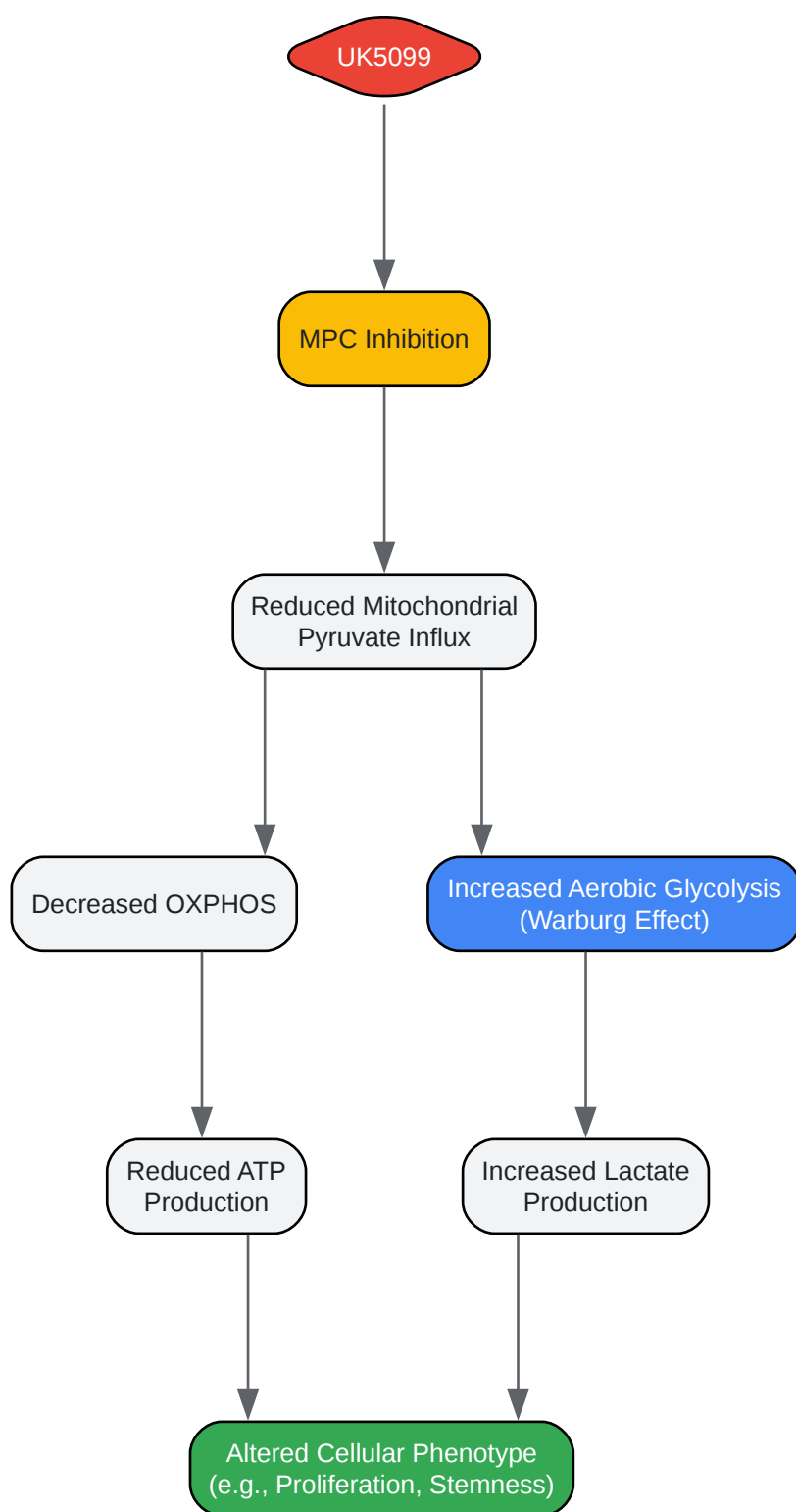
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by UK5099 and a typical experimental workflow for studying its effects.



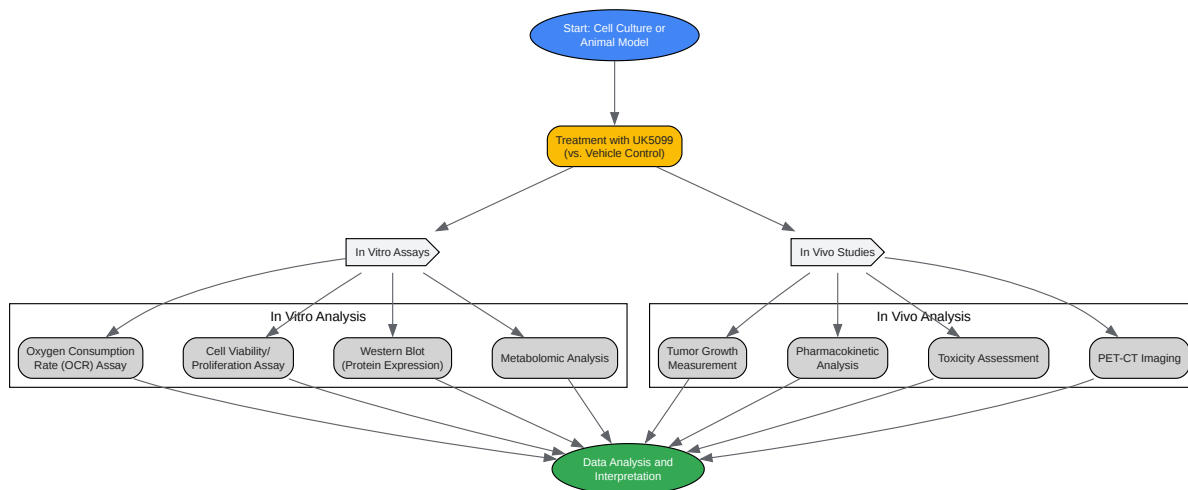
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Caption: Mechanism of action of UK5099, inhibiting the mitochondrial pyruvate carrier (MPC).



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Caption: Metabolic consequences of UK5099-mediated MPC inhibition.



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Caption: A generalized experimental workflow for studying the effects of UK5099.

Experimental Protocols

Oxygen Consumption Rate (OCR) Assay using a Seahorse Analyzer

This protocol measures the effect of UK5099 on mitochondrial respiration.

Materials:

- Seahorse XF Analyzer
- Seahorse XF Cell Culture Microplates
- Cells of interest
- UK5099
- Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
- Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

- **Cell Seeding:** Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
- **Drug Treatment:** On the day of the assay, replace the culture medium with the assay medium containing the desired concentration of UK5099 or vehicle control and incubate for the desired treatment time.
- **Seahorse Assay:** a. Calibrate the Seahorse XF Analyzer. b. Load the cell plate into the analyzer. c. Execute a mitochondrial stress test protocol: i. Measure basal OCR. ii. Inject UK5099 (if not pre-treated) and measure the response. iii. Inject oligomycin to inhibit ATP synthase. iv. Inject FCCP to induce maximal respiration. v. Inject rotenone and antimycin A to shut down mitochondrial respiration.
- **Data Analysis:** Normalize OCR data to cell number or protein concentration. Calculate the percentage inhibition of basal and maximal respiration caused by UK5099.

Cell Viability and Proliferation Assay

This protocol assesses the impact of UK5099 on cell growth.

Materials:

- Cells of interest

- 96-well cell culture plates
- Complete culture medium
- UK5099
- Cell viability reagent (e.g., MTT, CellTiter-Glo)
- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a low density and allow them to adhere.
- Treatment: Add serial dilutions of UK5099 or vehicle control to the wells.
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
- Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance or luminescence using a plate reader.
- Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. For proliferation, cell numbers can be counted at different time points.[\[9\]](#)

Western Blotting for Protein Expression

This protocol is used to analyze the expression levels of specific proteins affected by UK5099 treatment.

Materials:

- Cells of interest
- UK5099
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., against Oct3/4, Nanog, or other proteins of interest)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis: Treat cells with UK5099 or vehicle control, then lyse the cells to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a membrane.
- Blocking: Block the membrane to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β -actin or GAPDH).

In Vivo Tumor Xenograft Study

This protocol evaluates the antitumor efficacy of UK5099 in a mouse model.

Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Cancer cells for injection
- UK5099
- Vehicle for injection (e.g., DMSO, PEG300, Tween-80, saline)[5]
- Calipers for tumor measurement

Procedure:

- Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
- Tumor Growth: Allow tumors to grow to a palpable size.
- Treatment: Randomize mice into treatment and control groups. Administer UK5099 (e.g., 6 mg/kg or 20 mg/kg intraperitoneally) or vehicle control according to the desired schedule.[4][16][17]
- Monitoring: Measure tumor volume and body weight regularly.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
- Data Analysis: Compare tumor growth rates between the treatment and control groups.

Conclusion

UK5099 is a powerful research tool for investigating the role of mitochondrial pyruvate metabolism in a wide range of biological processes. Its ability to induce a robust metabolic shift provides a valuable model for studying the Warburg effect and the metabolic plasticity of cells. While its therapeutic potential is still under investigation, particularly in the context of cancer, the in vitro and in vivo data accumulated to date highlight the critical role of the mitochondrial pyruvate carrier in health and disease. This guide provides a foundational understanding of UK5099's effects and methodologies for its study, empowering researchers to further explore its biological functions and therapeutic applications.

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